molecular formula C8H8F3NO B13572358 (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13572358
M. Wt: 191.15 g/mol
InChI Key: NXMDTHFVXWOHBB-SSDOTTSWSA-N
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Description

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is a chiral compound characterized by the presence of a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific proteins makes it a useful tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol
  • (1R)-2,2,2-trifluoro-1-(3-ethylpyridin-2-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This configuration can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m1/s1

InChI Key

NXMDTHFVXWOHBB-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C(F)(F)F)O

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)O

Origin of Product

United States

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